molecular formula C15H24O2 B1581223 Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol CAS No. 26678-93-3

Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol

Cat. No. B1581223
CAS RN: 26678-93-3
M. Wt: 236.35 g/mol
InChI Key: PBRIXADXGMHVMW-UHFFFAOYSA-N
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Patent
US04400492

Procedure details

206 g (1 mole) of p-tert-octylphenol, 30 g (0.8 mole) of 80% paraformaldehyde and 6 g of oxalic acid dihydrate were condensed at 85° C. for 10 hours in a reactor. The reaction mixture was dehydrated by heating it to 170° C. to give a p-tert-octylphenol/formaldehyde condensate.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C=O.O.O.C(O)(=O)[C:21](O)=[O:22]>>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3].[CH2:21]=[O:22] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed at 85° C. for 10 hours in a reactor
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.